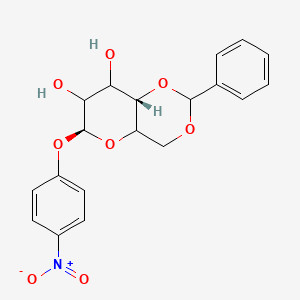

p-Nitrophenyl 4,6-benzylidene-beta-D-glucopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound p-Nitrophenyl 4,6-benzylidene-beta-D-glucopyranoside is a complex organic molecule with a unique structure that includes a pyrano-dioxine ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of p-Nitrophenyl 4,6-benzylidene-beta-D-glucopyranoside typically involves multiple steps. One common approach is the reaction of 4-nitrophenol with glycidol to form an intermediate, which is then subjected to further reactions to build the pyrano-dioxine ring system. The reaction conditions often involve the use of catalysts such as CuI and bases like NaHCO3 in solvents like acetonitrile .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The nitro group can be reduced to an amine.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like KMnO4 or OsO4 can be used.

Reduction: Reagents such as NaBH4 or LiAlH4 are commonly employed.

Substitution: Conditions typically involve the use of strong nucleophiles and appropriate solvents.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Enzyme Activity Assays

Substrate for Glycosidases

p-Nitrophenyl 4,6-benzylidene-beta-D-glucopyranoside serves as an important substrate for glycosidases, particularly in enzyme activity assays. It allows researchers to measure the kinetics and activity of these enzymes effectively. The release of p-nitrophenol upon hydrolysis provides a colorimetric method to quantify enzyme activity, making it a valuable tool in biochemical studies .

Carbohydrate Research

Metabolic Pathway Insights

This compound is utilized in carbohydrate research to study the metabolism of carbohydrates and the role of glycosidases in biological systems. By using this compound, researchers can gain insights into metabolic pathways and the enzymatic mechanisms involved in carbohydrate breakdown and synthesis .

Drug Development

Targeting Glycosidase Enzymes

In drug development, this compound aids in designing and testing new drugs that target glycosidase enzymes. These enzymes are crucial in treating diseases such as cancer and diabetes, where inhibiting specific glycosidases can halt disease progression. The compound's effectiveness as a substrate allows for the evaluation of potential inhibitors .

Biotechnology Applications

Biofuel Production

The compound is also employed in biotechnology for producing biofuels and biochemicals. Glycosidases play a critical role in breaking down complex carbohydrates into fermentable sugars, which can then be converted into biofuels. This application highlights the importance of this compound in sustainable energy solutions .

Diagnostic Tools

Developing Diagnostic Assays

In medical diagnostics, this compound is used to develop assays for detecting glycosidase-related disorders. The ability to measure enzyme activity accurately enhances the reliability of diagnostic tests for conditions associated with glycosidase deficiencies or malfunctions .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Enzyme Activity Assays | Serves as a substrate for measuring glycosidase activity through colorimetric methods |

| Carbohydrate Research | Provides insights into carbohydrate metabolism and enzymatic mechanisms |

| Drug Development | Aids in designing drugs targeting glycosidase enzymes for diseases like cancer and diabetes |

| Biotechnology | Used in biofuel production by breaking down complex carbohydrates into fermentable sugars |

| Diagnostic Tools | Develops assays for detecting glycosidase-related disorders |

Case Studies

- Enzymatic Hydrolysis Studies : Research has demonstrated that this compound can be effectively utilized to study the hydrolysis rates of various glycosides by different glycosidases. For example, studies involving Aspergillus niger have shown how this compound can facilitate understanding enzyme specificity and efficiency .

- Drug Interaction Studies : In drug development scenarios, this compound has been used to assess the inhibitory effects of various compounds on glycosidase activity. These studies are crucial for identifying potential therapeutic agents that could modulate enzyme activity in disease contexts .

- Biotechnological Innovations : Recent advancements have highlighted the role of this compound in optimizing processes for biofuel production by enhancing the efficiency of carbohydrate conversion through enzymatic action .

Wirkmechanismus

The mechanism of action of p-Nitrophenyl 4,6-benzylidene-beta-D-glucopyranoside would depend on its specific application. For example, if used as an antimicrobial agent, it might target bacterial cell walls or interfere with essential enzymes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dibenzodioxine: A related compound with a simpler structure.

1,3-Benzodioxin-4-one: Another compound with a similar dioxine ring system.

Uniqueness

The uniqueness of p-Nitrophenyl 4,6-benzylidene-beta-D-glucopyranoside lies in its specific substitution pattern and the presence of both phenoxy and nitro groups, which confer distinct chemical and biological properties.

This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

p-Nitrophenyl 4,6-benzylidene-beta-D-glucopyranoside (PNBG) is a synthetic glycoside derivative notable for its significant biological activity, particularly as a substrate for various glycosidases. This compound is widely used in biochemical assays due to its ability to produce measurable color changes upon enzymatic hydrolysis, making it valuable in enzyme kinetics studies and glycobiology research.

- Molecular Formula : C_{15}H_{17}N_{1}O_{8}

- Molecular Weight : Approximately 389.36 g/mol

- Structure : PNBG features a benzylidene group and a p-nitrophenyl moiety attached to a beta-D-glucopyranoside backbone, enhancing its reactivity and chromogenic properties compared to simpler glycosides.

Upon hydrolysis by glycosidases, PNBG releases p-nitrophenol, which exhibits a distinct yellow color. This reaction can be quantitatively measured, allowing researchers to assess enzyme activity. The general reaction can be represented as follows:

Biological Activity

PNBG is primarily utilized as a substrate in enzymatic assays for glycosidases such as alpha-glucosidase and beta-galactosidase. Its biological activity has been characterized through various studies:

- Glycosidase Inhibition Assays : PNBG has been employed in assays to measure the inhibition of glycosidases. For instance, studies have shown that compounds similar to PNBG can effectively inhibit beta-galactosidase from E. coli, highlighting its potential in therapeutic applications against enzymatic disorders .

- Enzyme Kinetics Studies : The compound's interaction with glycosidases provides insights into enzyme mechanisms and substrate specificity. Kinetic parameters such as Km and Vmax can be derived from experiments utilizing PNBG as a substrate .

Case Studies

- Enzymatic Hydrolysis Assays : In one study, PNBG was tested alongside other substrates to evaluate the relative rates of hydrolysis by various enzymes. The results indicated that PNBG exhibited significant reactivity with alpha-glucosidase, confirming its utility in enzyme activity assays .

- Chromogenic Substrate Applications : PNBG has been used as a chromogenic substrate in diagnostic assays for measuring beta-glucosidase activity. The production of yellow p-nitrophenol allows for easy quantification using spectrophotometric methods .

Comparative Analysis

The following table summarizes the biological activities of PNBG compared to related compounds:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | C_{15}H_{17}N_{1}O_{8} | Substrate for glycosidases | Chromogenic properties |

| p-Nitrophenyl-beta-D-glucopyranoside | C_{12}H_{15}N_{1}O_{8} | Substrate for basic assays | Simpler structure |

| p-Nitrophenyl 2-acetamido-2-deoxy-4,6-benzylidene-beta-D-glucopyranoside | C_{16}H_{19}N_{3}O_{8} | Used in different biological contexts | Contains acetamido group |

Eigenschaften

CAS-Nummer |

83167-73-1 |

|---|---|

Molekularformel |

C19H19NO8 |

Molekulargewicht |

389.4 g/mol |

IUPAC-Name |

(4aR,6S,7R,8R,8aR)-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

InChI |

InChI=1S/C19H19NO8/c21-15-16(22)19(26-13-8-6-12(7-9-13)20(23)24)27-14-10-25-18(28-17(14)15)11-4-2-1-3-5-11/h1-9,14-19,21-22H,10H2/t14-,15-,16-,17+,18?,19-/m1/s1 |

InChI-Schlüssel |

BGBDVEKOBCWPHZ-OGDGCPSESA-N |

SMILES |

C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)OC(O1)C4=CC=CC=C4 |

Isomerische SMILES |

C1[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)OC(O1)C4=CC=CC=C4 |

Kanonische SMILES |

C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)OC(O1)C4=CC=CC=C4 |

Synonyme |

4-Nitrophenyl 4,6-O-(Phenylmethylene)-β-D-galactopyranoside; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.